3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid
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Overview
Description
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid is a natural product found in Pentarhizidium orientale with data available.
Scientific Research Applications
Chemical Synthesis and Reactions
- The compound has been utilized in the synthesis of various chemical structures, demonstrating its versatility in chemical reactions. For example, it was used in the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, showcasing its potential in creating complex chemical entities (Pimenova et al., 2003).
Role in Pharmaceutical Synthesis
- This compound has been instrumental in the total synthesis of significant biochemicals, such as Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins. This highlights its importance in the synthesis of bioactive molecules (Namikoshi et al., 1989).
Application in Organic Chemistry
- It plays a crucial role in the creation of various organic compounds, as seen in the study of penicillins. This suggests its utility in developing novel organic compounds with potential pharmaceutical applications (Baker et al., 1978).
Environmental and Analytical Chemistry
- In environmental chemistry, it's used for studying particulate products in the aging of organic aerosols, indicating its utility in understanding atmospheric chemistry and pollution studies (Huang et al., 2015).
Biochemical Studies
- This compound is significant in the study of degradation products of pharmaceuticals, like mycophenolate mofetil, in aqueous solutions. It aids in understanding the stability and transformation of drugs in biological environments (Hooijmaaijer et al., 1999).
Synthesis of Antibiotics
- The compound has been used in the synthesis of antibiotic components, like the amino acid present in antibiotic pyridomycin, signifying its role in the development of new antimicrobial agents (Kinoshita & Mariyama, 1975).
properties
CAS RN |
161161-69-9 |
---|---|
Molecular Formula |
C29H34O13 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid |
InChI |
InChI=1S/C29H34O13/c1-13-22(34)21-16(30)9-17(15-7-5-4-6-8-15)40-27(21)14(2)26(13)42-28-25(37)24(36)23(35)18(41-28)12-39-20(33)11-29(3,38)10-19(31)32/h4-8,17-18,23-25,28,34-38H,9-12H2,1-3H3,(H,31,32)/t17-,18+,23+,24-,25+,28-,29?/m0/s1 |
InChI Key |
GFQPYMAACFELLT-IZPXHLOXSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)O[C@@H](CC2=O)C4=CC=CC=C4)O |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=CC=C4)O |
synonyms |
matteuorienate B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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